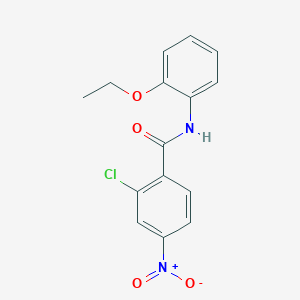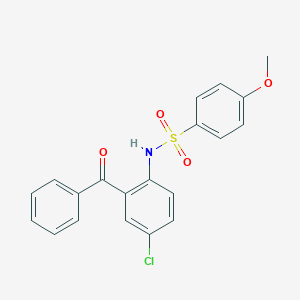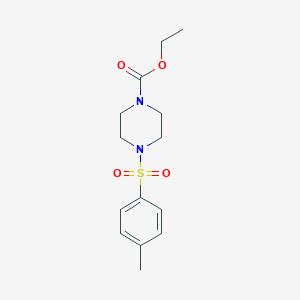
1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol is a complex organic compound that features a benzimidazole ring and a dibromo-substituted carbazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzimidazole: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Synthesis of 3,6-Dibromo-carbazole: This involves the bromination of carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The benzimidazole and 3,6-dibromo-carbazole intermediates are then coupled using a suitable linker, such as a propanol derivative, under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions: 1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The dibromo groups can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydrogenated carbazole derivative.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.
科学的研究の応用
1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
1-Benzimidazol-1-yl-3-carbazol-9-yl-propan-2-ol: Lacks the dibromo substitution, which may affect its reactivity and applications.
3,6-Dibromo-carbazol-9-yl-propan-2-ol: Lacks the benzimidazole moiety, which may influence its binding properties and biological activity.
Uniqueness: 1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol is unique due to the presence of both benzimidazole and dibromo-carbazole moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C22H17Br2N3O |
|---|---|
分子量 |
499.2g/mol |
IUPAC名 |
1-(benzimidazol-1-yl)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C22H17Br2N3O/c23-14-5-7-20-17(9-14)18-10-15(24)6-8-21(18)27(20)12-16(28)11-26-13-25-19-3-1-2-4-22(19)26/h1-10,13,16,28H,11-12H2 |
InChIキー |
RCFLGPUVZMSYJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O |
正規SMILES |
C1=CC=C2C(=C1)N=CN2CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}terephthalate](/img/structure/B415984.png)






![Dipropyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B415998.png)


![Dimethyl 2-{[(4-methoxyphenyl)sulfonyl]amino}terephthalate](/img/structure/B416001.png)



